molecular formula C9H9BrF3NO B8163796 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline

3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8163796
M. Wt: 284.07 g/mol
InChI Key: ODCPNNWWRLHRRF-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the aniline group is oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5-methyl-2-(2,2,2-trifluoroethoxy)aniline.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a polar aprotic solvent such as dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution with an amine could produce an amino derivative.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The trifluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

    2-Bromo-5-(trifluoromethyl)aniline: This compound is similar in structure but lacks the methyl and trifluoroethoxy groups.

    3-Bromo-5-(trifluoromethyl)aniline: Similar but with a trifluoromethyl group instead of a trifluoroethoxy group.

    4-Bromo-2,5-difluoroaniline: Contains bromine and fluorine atoms but lacks the trifluoroethoxy group.

Uniqueness: 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both a trifluoroethoxy group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-5-methyl-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-5-2-6(10)8(7(14)3-5)15-4-9(11,12)13/h2-3H,4,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCPNNWWRLHRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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